
3-(Trifluoromethoxy)biphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethoxy)biphenyl-4-carboxylic acid is an organic compound belonging to the class of aromatic carboxylic acids It features a biphenyl core substituted with a trifluoromethoxy group at the 3-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)biphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:
Starting Materials: Aryl halide (e.g., 3-bromo-4-trifluoromethoxybiphenyl) and boronic acid.
Catalyst: Palladium-based catalysts, such as Pd(PPh3)4.
Base: Common bases include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-(Trifluoromethoxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
3-(Trifluoromethoxy)biphenyl-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
作用機序
The mechanism of action of 3-(Trifluoromethoxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
類似化合物との比較
- 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid
- 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid
- 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-ylcarbamoylthiophene-2-carboxylic acid
Comparison: 3-(Trifluoromethoxy)biphenyl-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
特性
分子式 |
C14H9F3O3 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC名 |
4-phenyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-8-10(6-7-11(12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChIキー |
VCCNYCQQMGPINL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


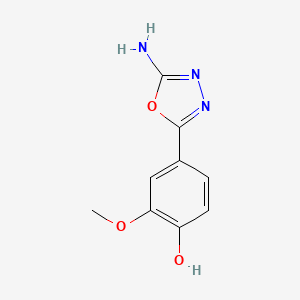
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)
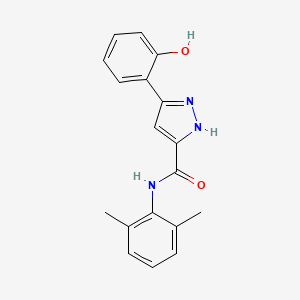

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

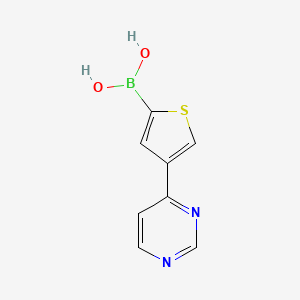
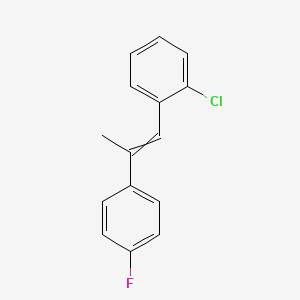
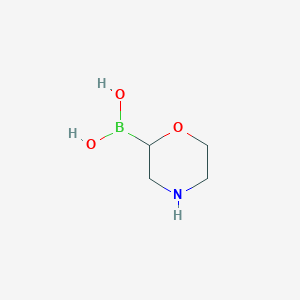

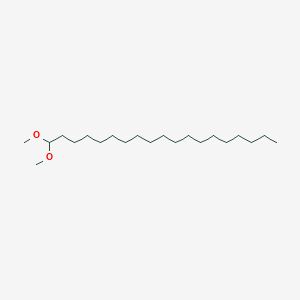

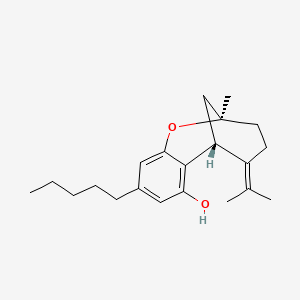
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
